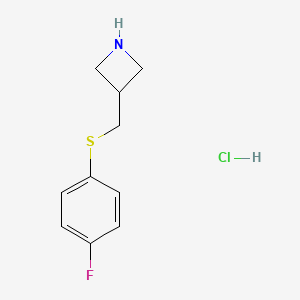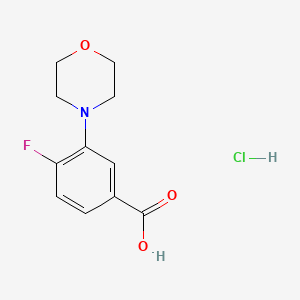
4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride
Vue d'ensemble
Description
The description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo.Applications De Recherche Scientifique
Synthesis and Characterization
- A derivative of 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride was synthesized and characterized by NMR, IR, and mass spectral studies. Its structure was confirmed by X-ray diffraction, and it exhibited significant antibacterial and antioxidant activities, as well as notable anti-TB and anti-diabetic effects (Mamatha S.V et al., 2019).
Antimycobacterial Activity
- Synthesized compounds involving 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride showed promising antimicrobial activity. These compounds were synthesized through various chemical reactions and demonstrated significant antibacterial properties (B. Sathe et al., 2011).
Molecular Probe for Nanoparticles
- A related compound was found to be a sensitive molecular probe for ZnO nanoparticles. Its interaction with the ZnO surface resulted in considerable changes in fluorescence patterns, highlighting its potential in nano-level investigations (L. Bekere et al., 2013).
Synthesis and Structural Analysis
- Another derivative of 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride was synthesized and analyzed for antiproliferative activity. The compound's structure was characterized using various spectroscopic techniques and X-ray diffraction studies (S. Benaka Prasad et al., 2018).
Anti-Microbial Activity
- Derivatives of 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride synthesized using specific catalysts displayed moderate antibacterial and antifungal activities in vitro, suggesting their potential in developing new antimicrobial agents (S. G. Patil et al., 2011).
Potential Inhibitor of Hepatitis B
- A method for synthesizing a compound related to 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride was developed. The compound demonstrated nanomolar inhibitory activity against Hepatitis B virus in vitro, suggesting its potential as a new therapeutic agent for HBV (A. Ivachtchenko et al., 2019).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Orientations Futures
This could involve potential applications of the compound, areas of research interest, and unanswered questions about the compound’s properties or reactions.
Please note that this is a general guide and the specific details would vary depending on the particular compound. For “4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride”, you would need to refer to scientific literature or databases for specific information.
Propriétés
IUPAC Name |
4-fluoro-3-morpholin-4-ylbenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3.ClH/c12-9-2-1-8(11(14)15)7-10(9)13-3-5-16-6-4-13;/h1-2,7H,3-6H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXZHHSYEKVLBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)C(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



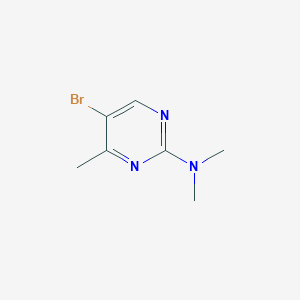
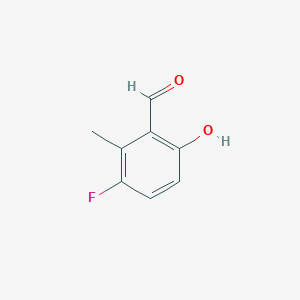
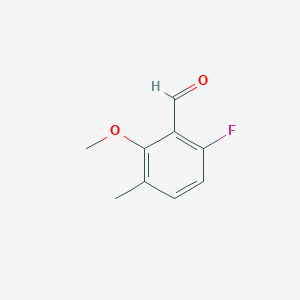
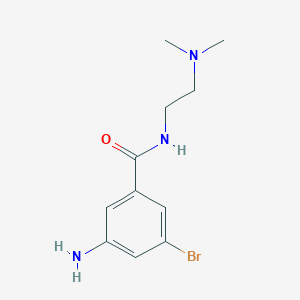
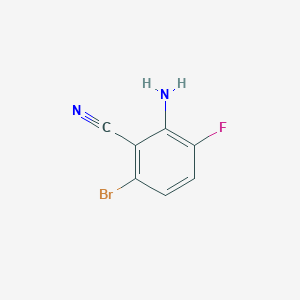
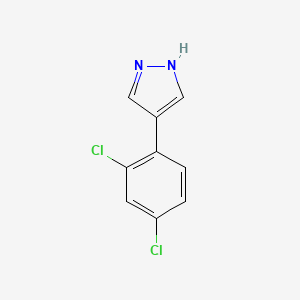
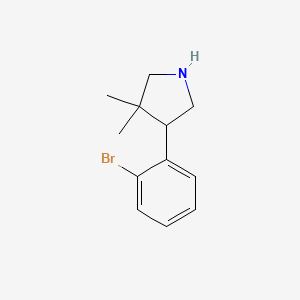
![5-Formylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1449267.png)
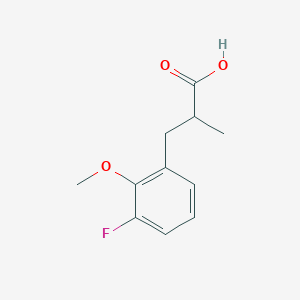
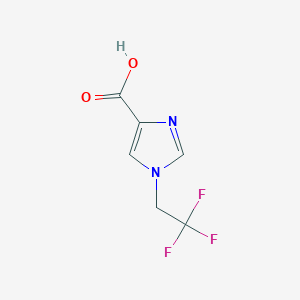
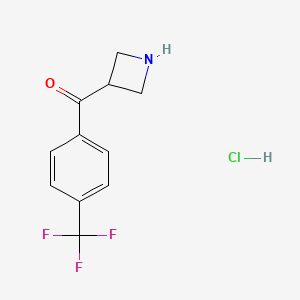
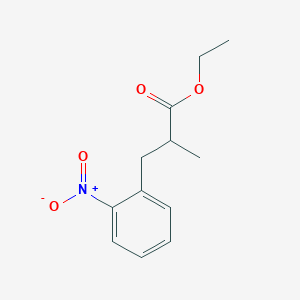
![3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1449273.png)
